molecular formula C21H22ClN3O3S B2475278 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 867040-40-2

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2475278
CAS RN: 867040-40-2
M. Wt: 431.94
InChI Key: KVZHUWNESIXMFS-UHFFFAOYSA-N
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Description

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, also known as CHIR-124, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2006 and has since been the focus of numerous scientific studies.

Scientific Research Applications

Src Kinase Inhibition

One of the notable applications of compounds structurally related to 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is in the inhibition of Src kinase activity. Boschelli et al. (2007) identified a compound, SKS-927, demonstrating potent Src inhibitory activity, which is structurally similar to the specified compound. Such compounds are valuable in exploring therapeutic strategies against diseases where Src kinase plays a crucial role (Boschelli et al., 2007).

Antimicrobial and Antimalarial Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. Parthasaradhi et al. (2015) synthesized novel quinoline-based triazoles showing efficacy against various microorganisms and the malaria parasite, P. falciparum. This indicates the potential of such compounds in treating infectious diseases (Parthasaradhi et al., 2015).

Catalytic Synthesis Applications

Murugesan et al. (2016) demonstrated the use of a nanocrystalline titania-based sulfonic acid catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. The compound under discussion falls under similar chemical categories, highlighting its potential in catalyst-mediated organic synthesis (Murugesan et al., 2016).

Antiprion Activity

Quinoline compounds structurally related to the queried compound have shown promise in antiprion activity. Nguyen et al. (2008) synthesized functionalized acridines related to quinacrine, demonstrating significant antiprion activity, which is crucial for treating prion diseases (Nguyen et al., 2008).

properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-24-9-11-25(12-10-24)21-18-13-15(22)3-8-19(18)23-14-20(21)29(26,27)17-6-4-16(28-2)5-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZHUWNESIXMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

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